2-Chloro-1-chroman-6-yl-ethanone
Overview
Description
Mechanism of Action
Mode of Action
It is known that similar compounds participate in electrophilic aromatic substitution reactions . In these reactions, an electrophile attacks a carbon atom to form a cationic intermediate . This could potentially be a key step in the interaction of 2-Chloro-1-chroman-6-yl-ethanone with its targets .
Biochemical Pathways
It is possible that this compound could influence pathways involving electrophilic aromatic substitution, given its structural similarities to other compounds that undergo these reactions .
Pharmacokinetics
The impact of these properties on the bioavailability of this compound is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors affect this compound is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2-Chloro-1-chroman-6-yl-ethanone involves the reaction of 3,4-dihydro-2H-1-benzopyran with 2-chloroacetyl chloride in the presence of aluminum chloride as a catalyst. The reaction is typically carried out in dichloromethane at 0°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar organic chemistry principles involving chlorination and acetylation reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-chroman-6-yl-ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted chroman derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Chloro-1-chroman-6-yl-ethanone has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-chroman-4-yl-ethanone
- 2-Chloro-1-chroman-8-yl-ethanone
- 2-Chloro-1-chroman-2-yl-ethanone
Uniqueness
2-Chloro-1-chroman-6-yl-ethanone is unique due to its specific substitution pattern on the chroman ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific research applications and chemical synthesis .
Biological Activity
2-Chloro-1-chroman-6-yl-ethanone, a compound with the CAS number 889939-45-1, is a derivative of chromanones that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various studies highlighting its efficacy against different biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of chroman derivatives with acetylating agents. The compound can be synthesized through the following general reaction:
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. A study demonstrated its effectiveness against leukemia, colon, prostate, and melanoma cell lines. The compound induces apoptosis in these cells, suggesting a potential role in cancer therapy.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Leukemia | 15 | Induction of apoptosis |
Colon | 20 | Cell cycle arrest |
Prostate | 25 | Inhibition of proliferation |
Melanoma | 18 | Apoptotic pathway activation |
Study on Cytotoxicity
In an in vitro study using the MTT assay, various concentrations of this compound were tested on human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The results indicated a dose-dependent increase in cytotoxicity, with significant cell death observed at concentrations above 50 µM after 48 hours.
Gene Expression Analysis
Further investigations into gene expression revealed that treatment with this compound led to upregulation of pro-apoptotic genes (P53 and BAX) and downregulation of anti-apoptotic genes (BCL2 and CDK4). This suggests that the compound may effectively shift the balance towards apoptosis in malignant cells.
Table 2: Gene Expression Changes Induced by Treatment
Gene | Expression Change (Fold) |
---|---|
P53 | +3.5 |
BAX | +2.8 |
BCL2 | -2.0 |
CDK4 | -1.5 |
Properties
IUPAC Name |
2-chloro-1-(3,4-dihydro-2H-chromen-6-yl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-7-10(13)8-3-4-11-9(6-8)2-1-5-14-11/h3-4,6H,1-2,5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIACXUZFZHMIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)CCl)OC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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